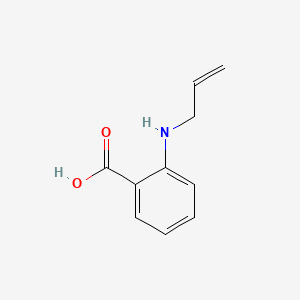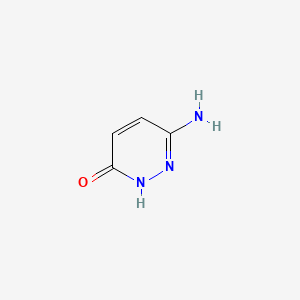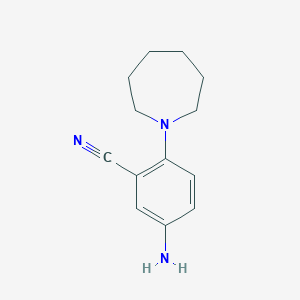![molecular formula C11H12BrNO4 B3021801 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol CAS No. 312510-61-5](/img/structure/B3021801.png)
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol
Descripción general
Descripción
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is an organic compound with the molecular formula C11H12BrNO4. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitroprop-1-en-1-yl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the phenol ring.
Nitroprop-1-en-1-ylation: The attachment of a nitroprop-1-en-1-yl group to the phenol ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in these reactions include bromine, ethyl alcohol, and nitropropene.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to bind to and modify proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-nitrophenol: Similar structure but lacks the ethoxy group.
6-ethoxy-4-nitrophenol: Similar structure but lacks the bromine atom.
4-[(1E)-2-nitroprop-1-en-1-yl]phenol: Similar structure but lacks both the bromine and ethoxy groups.
Uniqueness
2-bromo-6-ethoxy-4-[(1E)-2-nitroprop-1-en-1-yl]phenol is unique due to the combination of bromine, ethoxy, and nitroprop-1-en-1-yl groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
2-bromo-6-ethoxy-4-(2-nitroprop-1-enyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-10-6-8(4-7(2)13(15)16)5-9(12)11(10)14/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELTRFFIQGQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387792 | |
| Record name | 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312510-61-5 | |
| Record name | 2-bromo-6-ethoxy-4-[(E)-2-nitroprop-1-enyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


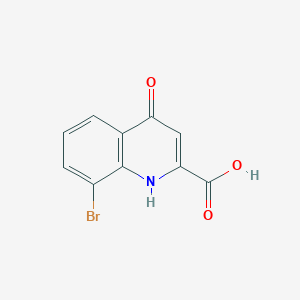
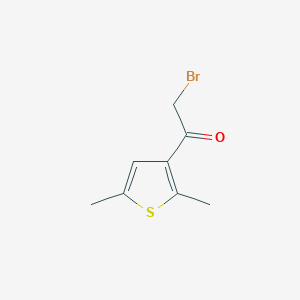
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
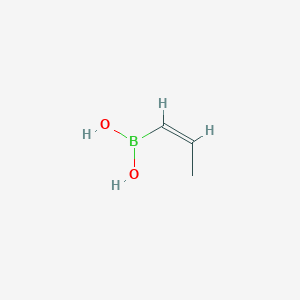
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
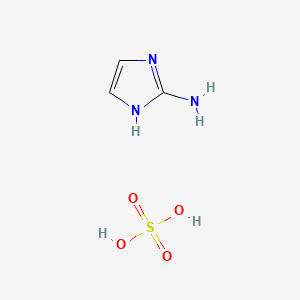
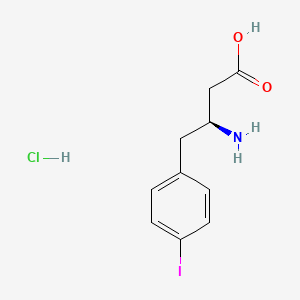
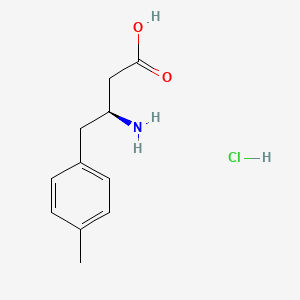
![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)
